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molecular formula C7H7NO5S B047223 2-Methyl-5-nitrobenzenesulfonic acid CAS No. 121-03-9

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No. B047223
M. Wt: 217.2 g/mol
InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N
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Patent
US05413630

Procedure details

4,4'-Dinitrobibenzyl-2,2'-disulfonate was prepared as described in A. Ya. Zheltov, E. N. Avramenko, and B. I. Stepanov, Zhurnel Organicheskoi Khimii, 16, (2) 384-390 (1980), the disclosure of which is totally incorporated herein by reference. More specifically, 4,4'-dinitrobibenzyl-2,2'-disulfonate was prepared as follows. A solution (220 mL) of NaOCl (17.8 g) was prepared by passing chlorine through sodium hydroxide (20 g) in water (100 mL) with crushed ice (120 g) at 1° to 3° C. until the weight of the solution increased by 17 grams. To a stirred solution of 4-nitrotoluene-2-sulfonic acid (90.4 g, obtained from Pfaltz & Bauer, Waterbury, Conn.) in water (1 L) at 60° C. was added sodium hydroxide (16.8 g), NaOCl solution (50 mL), and gradually a solution of sodium hydroxide (200 g) in water (470 mL). To the resulting suspension was added NaOCl solution (120 mL). The reaction mixture was stirred 25 minutes at 65° C. More NaOCl solution (50 mL) was added and the mixture was transferred to a container containing 2 kg of ice. A 20 gram portion of finely ground sodium chloride was added, and the mixture was stirred for 20 minutes. The resulting white precipitate of disulfonic acid was filtered off, washed with saturated sodium chloride solution, and then dissolved in water (2 L). An aqueous solution containing 6 percent by weight potassium permanganate was added to the solution at 20° C. until a permanent light pink color was achieved. The mixture was filtered, and sodium chloride (80 g) was added to the filtrate at 50° C. in portions. The mixture was then stirred at 10° C. for 2 hours. The resulting precipitate was filtered off, washed with acetone, and then dried. The yield of disodium 4.4'-dinitrobibenzyl-2,2'-disulfonate was 64 grams.
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
470 mL
Type
solvent
Reaction Step Six
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
20 g
Type
reactant
Reaction Step Nine
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Ten
Quantity
90.4 g
Type
reactant
Reaction Step Eleven
Quantity
16.8 g
Type
reactant
Reaction Step Eleven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
1 L
Type
solvent
Reaction Step Eleven
Quantity
200 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
ClCl.[OH-:3].[Na+:4].[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6].[O-][Cl:20].[Na+].[Cl-].[Na+]>O>[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([O-:18])(=[O:16])=[O:17])[C:11]([CH2:14][CH2:14][C:11]2[C:10]([S:15]([O-:18])(=[O:16])=[O:17])=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[CH:12][CH:13]=1)([O-:6])=[O:3].[O-:3][Cl:20].[Na+:4] |f:1.2,4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
470 mL
Type
solvent
Smiles
O
Step Seven
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Nine
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
ice
Quantity
120 g
Type
reactant
Smiles
Step Eleven
Name
Quantity
90.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
Name
Quantity
16.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 25 minutes at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4,4'-Dinitrobibenzyl-2,2'-disulfonate was prepared
CUSTOM
Type
CUSTOM
Details
at 1° to 3° C.
TEMPERATURE
Type
TEMPERATURE
Details
increased by 17 grams
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate of disulfonic acid was filtered off
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (2 L)
ADDITION
Type
ADDITION
Details
An aqueous solution containing 6 percent by weight potassium permanganate
ADDITION
Type
ADDITION
Details
was added to the solution at 20° C. until a permanent light pink color
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
sodium chloride (80 g) was added to the filtrate at 50° C. in portions
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)CCC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]
Name
Type
product
Smiles
[O-]Cl.[Na+]
Measurements
Type Value Analysis
AMOUNT: VOLUME 220 mL
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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